4-Chlorobenzenebutanoic acid methyl ester

Übersicht

Beschreibung

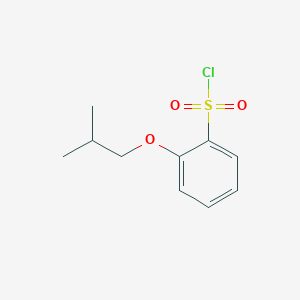

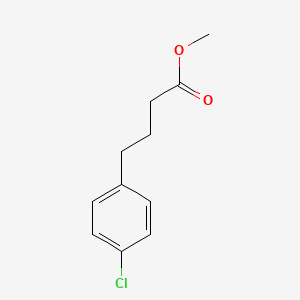

4-Chlorobenzenebutanoic acid methyl ester, also known as methyl 4-(4-chlorophenyl)butanoate, is a chemical compound with the molecular formula C11H13ClO2 . It has a molecular weight of 212.67 . The compound is typically used in laboratory settings .

Synthesis Analysis

The synthesis of esters like this compound can be accomplished through several methods. One common method is the esterification of carboxylic acids with alcohols . Another method involves the transesterification of triglycerides in the presence of sodium hydroxide .Molecular Structure Analysis

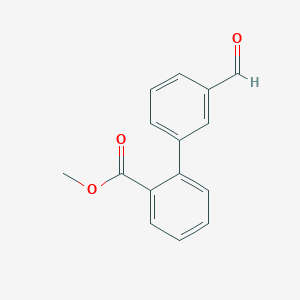

The molecular structure of this compound consists of a benzene ring attached to a four-carbon chain (butanoic acid) with a chlorine atom on the benzene ring and a methyl ester group at the end of the chain .Chemical Reactions Analysis

Esters like this compound can undergo various chemical reactions. For instance, they can be produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide, or potassium hydroxide .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .Wissenschaftliche Forschungsanwendungen

Chemical Modification and Application Potential in Biopolymers

The research on xylan derivatives highlights the potential applications of chemical modifications in creating biopolymer ethers and esters with specific properties. This includes the synthesis of novel xylan esters through conversion with various acids and activating agents under specific conditions. These modifications yield biopolymers with unique properties, such as the ability to form spherical nanoparticles for potential drug delivery applications. The study also explores the role of cationic xylan derivatives in applications like paper strength additives and antimicrobial agents, demonstrating the broad applicability of chemically modified biopolymers in various fields (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Biofuel Production and Environmental Impact

In the context of biofuel, fatty acid methyl esters (FAMEs) play a crucial role in determining the quality and properties of biodiesel. The cetane number, a critical property for diesel engines, is significantly influenced by the composition of FAMEs. Research focusing on predicting cetane numbers based on FAME composition has led to the development of regression models that estimate biodiesel properties efficiently. This research aids in understanding the relationship between biodiesel composition and performance, highlighting the importance of FAMEs in producing high-quality biofuels with desirable combustion properties (Gopinath, A., Puhan, S., & Nagarajan, G., 2009).

Environmental Fate and Degradation

Fatty acid methyl esters are also studied for their environmental fate and biodegradation potential. Research indicates that FAMEs, including those derived from biodiesel, are subject to natural attenuation processes in soil and groundwater. These compounds are shown to be readily biodegradable under both aerobic and anaerobic conditions, suggesting that biodiesel components pose minimal long-term environmental risk. The study of FAME biodegradation patterns contributes to the understanding of biodiesel's environmental impact and supports the development of more sustainable fuel alternatives (Thomas, A. O., Leahy, M., Smith, J. W. N., & Spence, M., 2017).

Wirkmechanismus

Mode of Action

Esters, such as 4-Chlorobenzenebutanoic acid methyl ester, can undergo various reactions including hydrolysis, reduction, and trans-esterification . For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

Biochemical Pathways

In these reactions, two ester molecules or one diester molecule can react to form a β-keto ester or a cyclic β-keto ester respectively .

Action Environment

Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .

Safety and Hazards

Zukünftige Richtungen

The future directions in the study and application of esters like 4-Chlorobenzenebutanoic acid methyl ester could involve further investigation into their reaction kinetics, as this forms the basis for the design of chemical reactors . Additionally, optimizing the yield of esters in reactions could also be a focus of future research .

Eigenschaften

IUPAC Name |

methyl 4-(4-chlorophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDYQQMLWWXCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate](/img/structure/B3368211.png)